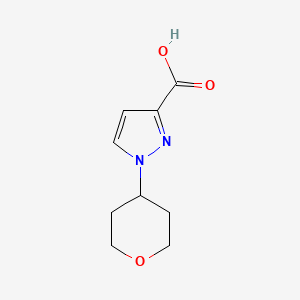

1-(oxan-4-yl)-1H-pyrazole-3-carboxylic acid

Description

Properties

IUPAC Name |

1-(oxan-4-yl)pyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3/c12-9(13)8-1-4-11(10-8)7-2-5-14-6-3-7/h1,4,7H,2-3,5-6H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGQNETGYRZMKIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1N2C=CC(=N2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1342905-27-4 | |

| Record name | 1-(oxan-4-yl)-1H-pyrazole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Monograph: 1-(Oxan-4-yl)-1H-pyrazole-3-carboxylic Acid

Executive Summary

1-(Oxan-4-yl)-1H-pyrazole-3-carboxylic acid (IUPAC: 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-3-carboxylic acid) is a high-value heterocyclic building block used extensively in modern drug discovery. It serves as a critical scaffold in the synthesis of kinase inhibitors, GPCR antagonists, and fragment-based drug discovery (FBDD) campaigns.

Its structural significance lies in the combination of the pyrazole core (a bioisostere for phenyl/pyridine rings) with the oxane (tetrahydropyran) ring , which introduces sp³ character (

Structural Anatomy & Physicochemical Profile[1][2]

The molecule consists of three distinct pharmacophoric elements:

-

The Pyrazole Core: Acts as a planar linker and hydrogen bond acceptor/donor.

-

The Carboxylic Acid (C3): A reactive handle for amide coupling or ionic interactions (pKa ~3.5–4.0).

-

The Oxane Ring (N1): A lipophilic yet polar appendage that lowers logP relative to cyclohexane, reducing non-specific binding.

Physicochemical Data Table

| Property | Value | Significance in Drug Design |

| Molecular Formula | Fragment-like space | |

| Molecular Weight | 196.20 g/mol | Ideal for Fragment-Based Drug Discovery (FBDD) |

| cLogP | ~0.4 – 0.6 | High water solubility; low lipophilicity |

| TPSA | ~65 Ų | Good membrane permeability range (<140 Ų) |

| H-Bond Donors | 1 (COOH) | Interaction with active site residues (e.g., Lys/Arg) |

| H-Bond Acceptors | 4 (N, O) | High capacity for water-mediated bridging |

| Rotatable Bonds | 2 | Low entropic penalty upon binding |

Synthetic Architectures

Synthesis of N-alkylated pyrazoles presents a classic regioselectivity challenge: distinguishing between the N1 and N2 positions. Two primary routes are employed, each with specific advantages.

Route A: Direct Alkylation (Convergent Synthesis)

This is the most common route for generating building blocks from commercially available starting materials.

-

Mechanism:

displacement of a leaving group on the tetrahydropyran ring by the pyrazole nitrogen. -

Challenge: The pyrazole anion is an ambident nucleophile. Alkylation can occur at N1 or N2.

-

Regiocontrol: Steric hindrance at C3 (the ester group) generally disfavors N2 alkylation, but mixtures (typically 4:1 to 10:1 favoring N1) are common and require chromatographic separation.

Route B: De Novo Cyclization (Linear Synthesis)

This route builds the pyrazole ring onto the hydrazine, guaranteeing regiochemistry.

-

Mechanism: Condensation of (tetrahydro-2H-pyran-4-yl)hydrazine with a 1,3-dielectrophile (e.g., ethyl pyruvate derivative).

-

Advantage: Unambiguous regioselectivity.

-

Disadvantage: Requires hydrazine synthesis first.

Validated Experimental Protocol (Route A Optimization)

Objective: Synthesis of this compound via alkylation.

Step 1: N-Alkylation

-

Reagents: Ethyl 1H-pyrazole-3-carboxylate (1.0 eq), 4-Iodotetrahydro-2H-pyran (1.2 eq), Cesium Carbonate (

, 2.0 eq). -

Solvent: DMF (Anhydrous).

-

Procedure:

-

Dissolve ethyl 1H-pyrazole-3-carboxylate in DMF (0.5 M).

-

Add

. Stir at RT for 30 min to generate the pyrazolate anion. -

Add 4-Iodotetrahydro-2H-pyran.

-

Heat to 80°C for 12–16 hours.

-

Checkpoint: Monitor by LCMS. Look for M+1 (Ethyl ester mass).

-

-

Workup: Dilute with EtOAc, wash with water (x3) to remove DMF. Dry over

. -

Purification: Flash chromatography (Hexane:EtOAc). The N1-isomer is typically less polar (elutes first) due to shielding of the dipole, but this must be confirmed by NOESY.

Step 2: Hydrolysis

-

Reagents: LiOH (3.0 eq), THF/Water (3:1).

-

Procedure: Stir the ester in THF/Water with LiOH at RT for 4 hours.

-

Isolation: Acidify to pH 3 with 1N HCl. The acid product often precipitates. Filter and dry.

Synthetic Workflow Diagram

Caption: Figure 1. Convergent synthetic pathway via nucleophilic substitution, highlighting the critical purification step required to isolate the bioactive N1 regioisomer.

Medicinal Chemistry Utility

Bioisosterism & Scaffold Hopping

This molecule is frequently used to replace N-phenyl-pyrazole or N-cyclohexyl-pyrazole motifs.

-

Vs. Phenyl: The tetrahydropyran ring removes the

- -

Vs. Cyclohexane: The ether oxygen in the ring acts as a weak hydrogen bond acceptor, potentially picking up interactions with solvent-exposed waters or specific backbone amides in the binding pocket.

Fragment-Based Drug Discovery (FBDD)

Due to its low molecular weight (<200 Da) and distinct vectors (acid group vs. ether ring), it is an ideal "seed" fragment.

-

Growth Vector 1 (COOH): Amide coupling allows extension into hydrophobic pockets.

-

Growth Vector 2 (Oxane): Can be substituted (though difficult) or replaced with other saturated heterocycles to tune permeability.

Analytical Characterization (QC)

Trustworthiness in synthesis relies on proving the structure. The most common error is misidentifying the N1 vs. N2 isomer.

Regiochemistry Validation (NOESY NMR)

Standard 1H NMR is insufficient to definitively distinguish isomers. 1D-NOESY (Nuclear Overhauser Effect Spectroscopy) is required.

-

N1-Isomer (Target): Strong NOE correlation observed between the pyrazole C5-proton and the methine proton of the oxane ring (at the point of attachment).

-

N2-Isomer (Impurity): The oxane ring is distant from the C5-proton; no significant NOE is observed. Instead, NOE may be seen between the oxane and the ester/acid group.

Specification Sheet

-

Appearance: White to off-white crystalline solid.

-

Purity (HPLC): >95% (254 nm).

-

MS (ESI): [M+H]+ = 197.1 (Positive mode), [M-H]- = 195.1 (Negative mode).

-

1H NMR (DMSO-d6):

13.0 (br s, 1H, COOH), 7.8 (d, 1H, Pyrazole-H5), 6.7 (d, 1H, Pyrazole-H4), 4.4 (m, 1H, Oxane-CH), 3.9 (m, 2H), 3.4 (m, 2H), 1.9-2.1 (m, 4H).

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 64449125, 1-(Tetrahydro-2H-pyran-4-ylmethyl)-1H-pyrazole-3-carboxylic acid. (Note: Structural analog reference for properties). Retrieved from [Link]

-

Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents. Journal of Organic Chemistry.[1] (Fundamental grounding on pyrazole regioselectivity). Retrieved from [Link]

-

Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. (Context for tetrahydropyran as a phenyl bioisostere). Retrieved from [Link]

Sources

Strategic Scaffold Profile: 1-(Oxan-4-yl)-1H-pyrazole-3-carboxylic Acid

Executive Summary

In the landscape of modern medicinal chemistry, 1-(oxan-4-yl)-1H-pyrazole-3-carboxylic acid (CID 64449542) represents a critical "polarity-tuning" building block.[1][2][3][4] Unlike traditional hydrophobic scaffolds (e.g., N-phenyl or N-cyclohexyl pyrazoles), this moiety incorporates a saturated oxygen heterocycle (tetrahydropyran) at the N1 position.[1][2] This structural modification offers a strategic advantage in Lead Optimization : it lowers lipophilicity (

This guide provides a comprehensive technical analysis of this scaffold, detailing its robust synthesis, physicochemical utility, and application in fragment-based drug discovery (FBDD).[2]

Physicochemical Profile & Structural Logic

The "Oxan-4-yl" Advantage

The term "oxan-4-yl" is the IUPAC designation for the tetrahydro-2H-pyran-4-yl group.[1][2][3][4] In drug design, replacing a cyclohexyl ring with an oxanyl ring is a classic bioisosteric switch.

| Property | Cyclohexyl Analog | Oxan-4-yl Analog (Target) | Impact on Drug Design |

| LogP (Lipophilicity) | ~2.5 (High) | ~0.6 (Low) | Reduces non-specific binding; improves solubility.[1][2][3][4] |

| H-Bond Acceptors | 0 | 1 (Ether Oxygen) | Potential for new water-mediated interactions.[1][2][3][4] |

| Metabolic Liability | High (CYP450 oxidation) | Low | The ether oxygen deactivates the ring toward oxidative metabolism. |

| Conformation | Chair | Chair | Maintains the spatial vector required for receptor binding.[4] |

Chemical Data

-

IUPAC Name: 1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazole-3-carboxylic acid[1][2][3][4]

-

Molecular Formula:

[1][5] -

pKa (Acid): ~3.8 (Predicted)[1]

-

Topological Polar Surface Area (TPSA): ~64

[1]

Authoritative Synthesis Protocol

Strategic Retrosynthesis

While N-alkylation of a pre-formed pyrazole-3-carboxylate is possible, it often yields a mixture of regioisomers (1,3- vs. 1,5-substituted products) requiring tedious chromatographic separation.[1][2][3][4]

The Gold Standard Protocol for process chemistry utilizes a de novo cyclization approach.[4] This ensures 100% regiocontrol by reacting a specific hydrazine with a 1,3-dielectrophile.[2][3][4]

Pathway:

-

Precursor A: (Tetrahydro-2H-pyran-4-yl)hydrazine hydrochloride.[1][2][3][4]

-

Precursor B: Ethyl 4-ethoxy-2-oxobut-3-enoate (or Diethyl oxalacetate).[1][2][3][4]

-

Cyclization: Knorr-type condensation.

-

Hydrolysis: Saponification of the ester.[4]

Step-by-Step Experimental Methodology

Step 1: Synthesis of the Hydrazine Precursor

Note: If not commercially available, this is generated via reductive amination.

-

Reactants: Tetrahydro-4H-pyran-4-one (1.0 eq) + tert-Butyl carbazate (1.0 eq).[1][2][3][4]

-

Conditions: MeOH, acetic acid (cat.), followed by reduction with

.[4] -

Deprotection: Treat the intermediate Boc-hydrazine with 4M HCl in dioxane to yield (tetrahydro-2H-pyran-4-yl)hydrazine hydrochloride .

Step 2: Regioselective Cyclization (The Critical Step)

Rationale: Using an ethoxymethylene pyruvate derivative directs the hydrazine attack to form the 1,3-isomer exclusively.[2]

-

Preparation of Electrophile: Reflux ethyl pyruvate (1 eq) with triethyl orthoformate (1.5 eq) and acetic anhydride (2 eq) for 4 hours. Concentrate to obtain Ethyl 4-ethoxy-2-oxobut-3-enoate .

-

Condensation:

-

Dissolve (tetrahydro-2H-pyran-4-yl)hydrazine HCl (10 mmol) in Ethanol (50 mL).

-

Add Triethylamine (11 mmol) to liberate the free hydrazine.

-

Dropwise add the crude enol ether (10 mmol) at

. -

Allow to warm to RT, then reflux for 3 hours.

-

-

Workup: Evaporate solvent. Partition residue between EtOAc and water.[4] Wash organic layer with brine, dry over

, and concentrate. -

Result: Ethyl 1-(oxan-4-yl)-1H-pyrazole-3-carboxylate .

Step 3: Hydrolysis to Final Acid

-

Reaction: Dissolve the ester in THF/Water (1:1). Add LiOH (2.5 eq).[4] Stir at RT for 4 hours.

-

Self-Validating Purification:

Visualization of Workflows

Synthetic Pathway Diagram

The following diagram illustrates the regiocontrolled synthesis logic, highlighting the critical decision points that avoid isomeric impurities.

Caption: Regioselective synthesis avoiding 1,5-isomer formation via Knorr-type condensation.

Decision Tree: Scaffold Selection

When should a medicinal chemist select this specific scaffold over others?

Caption: Strategic decision logic for implementing the oxan-4-yl pyrazole scaffold in drug design.

Medicinal Chemistry Applications

Fragment-Based Drug Discovery (FBDD)

This acid is an ideal "fragment" due to its low molecular weight (<200 Da) and defined vector.[1][4]

-

Amide Coupling: The carboxylic acid is readily activated (HATU/EDC) to couple with amines, creating libraries of N-(substituted)-1-(oxan-4-yl)-1H-pyrazole-3-carboxamides .[1][2][3][4]

-

Target Classes:

-

Kinase Inhibitors: The pyrazole nitrogen (N2) often serves as a hinge binder, while the oxanyl group points into the solvent-exposed region or a ribose pocket, improving solubility.

-

GPCR Antagonists: Used to replace highly lipophilic biaryl cores in antagonists for receptors like

or

-

Safety & Handling

-

Hazard Classification: Irritant (H315, H319, H335).

-

Storage: Store at

under inert atmosphere (Argon/Nitrogen). The ether linkage is stable, but the carboxylic acid can decarboxylate under extreme thermal stress (>200°C).

References

-

PubChem. this compound (CID 64449542).[1][2][3][4] National Library of Medicine.[4] Link[1]

-

Meanwell, N. A. (2011).[4] Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry.[4] (Contextual grounding for oxanyl bioisosteres). Link[1]

-

Fustero, S., et al. (2023). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. ACS Omega.[4] (Methodology for regioselective pyrazole synthesis). Link[1]

-

Google Patents. CN108546266B - Synthesis method of 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylic acid.[1][2][3][4] (Related fused-ring synthesis demonstrating hydrazine/oxalate chemistry). Link

-

Drug Hunter. Bioisosteres for Drug Hunters: Carboxylic Acids and Amides.[4][6] (Strategic application of polar scaffolds). Link

Sources

- 1. 1-(Tetrahydro-2H-pyran-4-ylmethyl)-1H-pyrazole-3-carboxylic acid | C10H14N2O3 | CID 64449125 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-(2-Tetrahydropyranyl)-1H-pyrazole-4-boronic acid pinacol ester synthesis - chemicalbook [chemicalbook.com]

- 3. 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester [webbook.nist.gov]

- 4. 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole-4-carboxylic acid | 848818-59-7 [sigmaaldrich.com]

- 5. PubChemLite - this compound (C9H12N2O3) [pubchemlite.lcsb.uni.lu]

- 6. drughunter.com [drughunter.com]

An In-depth Technical Guide to 1-(tetrahydropyran-4-yl)pyrazole-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(tetrahydropyran-4-yl)pyrazole-3-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. Due to the apparent novelty of this specific molecule, a confirmed CAS number is not publicly available at the time of this writing. This guide, therefore, serves as a prospective manual for its synthesis, characterization, and potential applications. We will detail a robust and logical synthetic pathway, grounded in established chemical principles, and explore the anticipated biological relevance of this compound based on the known activities of its constituent moieties. This document is intended to be a practical resource for researchers in drug discovery and development, providing the necessary theoretical and methodological framework to explore this promising chemical entity.

Introduction: The Scientific Rationale

The convergence of a tetrahydropyran (THP) ring and a pyrazole-3-carboxylic acid core presents a compelling proposition for drug discovery. The pyrazole ring is a well-established pharmacophore found in numerous approved drugs, exhibiting a wide range of biological activities including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2][3] The carboxylic acid group at the 3-position of the pyrazole ring offers a versatile handle for forming various derivatives such as esters and amides, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.[4][5]

The N-1 substitution with a tetrahydropyran moiety is a strategic choice to enhance the drug-like properties of the molecule. The THP ring can improve aqueous solubility, metabolic stability, and cell permeability, while also providing a three-dimensional structural element that can influence binding to biological targets.[6] This combination of a proven pharmacophore with a favorable solubilizing and metabolically robust group makes 1-(tetrahydropyran-4-yl)pyrazole-3-carboxylic acid a high-potential scaffold for the development of novel therapeutics.

Proposed Synthesis and Methodologies

The most logical and well-precedented approach to the synthesis of 1-(tetrahydropyran-4-yl)pyrazole-3-carboxylic acid is a multi-step process commencing with the Knorr pyrazole synthesis, followed by ester hydrolysis. This pathway offers a high degree of control and is amenable to scale-up.

Requisite Starting Materials

The successful synthesis of the target compound is contingent on the procurement of high-purity starting materials. The following table outlines the key reagents for the proposed synthetic pathway.

| Reagent | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| (Tetrahydro-2H-pyran-4-yl)hydrazine | 116312-69-7[6][7] | C5H12N2O | 116.16 |

| (Tetrahydro-2H-pyran-4-yl)hydrazine hydrochloride | 194543-22-1[8][9] | C5H13ClN2O | 152.62 |

| Diethyl oxalacetate sodium salt | 40876-98-0[10] | C8H11NaO5 | 210.16 |

| Diethyl 2-formylsuccinate | 5472-38-8[11][12] | C9H14O5 | 202.20 |

Synthetic Workflow Diagram

Caption: A three-step workflow for the synthesis of the target compound.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 1-(tetrahydropyran-4-yl)-1H-pyrazole-3-carboxylate

This step involves the condensation reaction between (tetrahydro-2H-pyran-4-yl)hydrazine and diethyl oxalacetate. The use of the hydrochloride salt of the hydrazine is common and would require neutralization in situ or prior to the reaction.

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add diethyl oxalacetate sodium salt (1.0 equivalent) and a suitable solvent such as ethanol or acetic acid.

-

Addition of Hydrazine: Add (tetrahydro-2H-pyran-4-yl)hydrazine hydrochloride (1.1 equivalents) to the stirred solution. If using the hydrochloride salt, add a non-nucleophilic base like triethylamine (1.1 equivalents) to liberate the free hydrazine.

-

Reaction Conditions: Heat the reaction mixture to reflux (typically 78-80°C for ethanol) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in an organic solvent such as ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel to yield the desired ethyl 1-(tetrahydropyran-4-yl)-1H-pyrazole-3-carboxylate.

Step 2: Hydrolysis to 1-(tetrahydropyran-4-yl)pyrazole-3-carboxylic acid

The hydrolysis of the pyrazole ester to the carboxylic acid is a standard procedure.[13][14]

-

Reaction Setup: Dissolve the purified ethyl 1-(tetrahydropyran-4-yl)-1H-pyrazole-3-carboxylate (1.0 equivalent) in a mixture of a polar protic or aprotic solvent such as tetrahydrofuran (THF) and water.

-

Addition of Base: Add an aqueous solution of an alkali hydroxide, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (typically 2-3 equivalents), to the solution.

-

Reaction Conditions: Stir the reaction mixture at room temperature until the hydrolysis is complete, as monitored by TLC.

-

Work-up: Upon completion, acidify the reaction mixture to a pH of approximately 2-3 with a dilute acid (e.g., 1M HCl). This will precipitate the carboxylic acid.

-

Isolation and Purification: Collect the solid precipitate by filtration, wash with cold water, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Anticipated Properties and Applications

While experimental data for 1-(tetrahydropyran-4-yl)pyrazole-3-carboxylic acid is not available, we can infer its potential applications from the known biological activities of structurally related compounds.

Potential Therapeutic Areas

The pyrazole-3-carboxylic acid scaffold is a key component in a variety of biologically active molecules. Derivatives have shown promise as:

-

Antimicrobial Agents: Numerous studies have demonstrated the antibacterial and antifungal properties of pyrazole-3-carboxylic acid derivatives.[15]

-

Anti-inflammatory Agents: The pyrazole core is central to several non-steroidal anti-inflammatory drugs (NSAIDs), and new derivatives continue to be explored for this purpose.[3]

-

Anticancer Agents: The pyrazole scaffold has been incorporated into molecules targeting various cancer-related pathways.[16]

-

Antiviral Agents: Recent research has identified pyrazole-3-carboxylic acid derivatives as inhibitors of viral proteases, such as that of the Dengue virus.[17]

The inclusion of the N-tetrahydropyranyl group is anticipated to enhance the compound's potential as a drug candidate by improving its pharmacokinetic profile.

Structure-Activity Relationship (SAR) Logic

The following diagram illustrates the key structural features of the target molecule and their potential contributions to its biological activity.

Caption: Key structural components and their expected impact on bioactivity. (Note: A 2D chemical structure image would be inserted in a full implementation.)

Conclusion and Future Directions

This technical guide has outlined a clear and scientifically grounded pathway for the synthesis and exploration of 1-(tetrahydropyran-4-yl)pyrazole-3-carboxylic acid. While the absence of a registered CAS number suggests its novelty, the established biological significance of its constituent parts strongly supports its potential as a valuable scaffold in drug discovery. The detailed protocols provided herein are intended to empower researchers to synthesize this compound and investigate its therapeutic potential across a range of diseases. Future work should focus on the experimental validation of the proposed synthesis, full characterization of the final compound, and a comprehensive evaluation of its biological activities.

References

- Ambeed, Inc. Diethyl 2-formylsuccinate. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/ambeed/ambh9a9aefb7]

- CymitQuimica. Diethyl oxalacetate. [URL: https://www.cymitquimica.com/cas/108-56-5]

- AA Blocks. (Tetrahydro-2H-pyran-4-yl)hydrazine hydrochloride. [URL: https://www.aablocks.com/product/AA00APZD.html]

- Benchchem. (Tetrahydro-2H-pyran-4-yl)hydrazine. [URL: https://www.benchchem.com/product/B116312697]

- Santa Cruz Biotechnology. Oxalacetic Acid Diethyl Ester Sodium Salt. [URL: https://www.scbt.com/p/oxalacetic-acid-diethyl-ester-sodium-salt-40876-98-0]

- CyclicPharma. (tetrahydro-2H-pyran-4-yl)hydrazine. [URL: https://www.cyclicpharma.com/product/194543-22-1/]

- Haz-Map. Diethyl oxalacetate. [URL: https://haz-map.com/Agents/108-56-5]

- Al-Ghorbani, M., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [URL: https://www.mdpi.com/1420-3049/23/1/134]

- PubChem. (Tetrahydro-2H-pyran-4-yl)hydrazine. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/10057480]

- Sigma-Aldrich. Diethyl oxalacetate sodium salt. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/171263]

- El-Sayed, M. A. A., et al. (2009). Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide. Bioorganic & Medicinal Chemistry, 17(11), 3848-3857. [URL: https://pubmed.ncbi.nlm.nih.gov/19442567/]

- BLD Pharm. Diethyl 2-formylsuccinate. [URL: https://www.bldpharm.com/products/5472-38-8.html]

- ChemicalBook. (Tetrahydro-2H-pyran-4-yl)hydrazine hydrochloride (1:2). [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB61248039.htm]

- Cetin, A. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Organic Chemistry, 18(1), 93-109. [URL: https://www.ingentaconnect.com/content/ben/moc/2021/00000018/00000001/art00008]

- Alfa Chemistry. Diethyl oxalacetate sodium salt. [URL: https://www.alfa-chemistry.com/cas_52980-17-3.htm]

- HFC. 5472-38-8 | Diethyl 2-formylsuccinate. [URL: https://www.hfc-worldwide.

- LookChem. DIETHYL FORMYLSUCCINATE. [URL: https://www.lookchem.

- Sigma-Aldrich. DIETHYL 2-(DIETHOXYMETHYL)-3-FORMYLSUCCINATE. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/aldrichcpr000000073926951]

- El-Kashef, H. S., et al. (1978). Synthesis of some substituted pyrazole-3-carboxylic acids with possible hypoglycemic and antimicrobial activity. Pharmazie, 33(10), 649-651. [URL: https://pubmed.ncbi.nlm.nih.gov/740702/]

- Journal of Chemical Health Risks. (2024). Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks, 14(6), 2816-2822. [URL: https://www.jchr.org/article_187659.html]

- Nitsche, C., et al. (2021). Discovery of Pyrazole-3-Carboxylic Acid Derivatives as Dengue Virus Protease Inhibitors with Antiviral Activity. ACS Medicinal Chemistry Letters, 12(8), 1261-1268. [URL: https://pubs.acs.org/doi/10.1021/acsmedchemlett.1c00231]

- de la Rosa, J. C., et al. (2019). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. The Journal of Organic Chemistry, 84(8), 4997-5009. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6488390/]

- F. Hoffmann-La Roche AG. (2014). Process for the preparation of pyrazole carboxylic acid derivatives. WO2014027009A1. [URL: https://patents.google.

- Tozlu, İ., et al. (2019). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Journal of the Turkish Chemical Society, Section A: Chemistry, 6(3), 595-610. [URL: https://dergipark.org.tr/en/pub/jotcsa/issue/48496/562140]

- Martins, M. A. P., et al. (2012). Synthetic Accesses to 3/5-Pyrazole Carboxylic Acids. Current Organic Synthesis, 9(2), 195-221. [URL: https://www.researchgate.net/publication/230600171_Synthetic_Accesses_to_35-Pyrazole_Carboxylic_Acids]

- Sener, A., et al. (2005). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Journal of Heterocyclic Chemistry, 42(1), 117-120. [URL: https://www.researchgate.net/publication/227914717_Synthesis_and_Some_Reactions_of_Pyrazole-3-carboxylic_acid_Having_Trifluoromethyl_Unit]

- Research & Reviews: Journal of Medicinal and Organic Chemistry. (2024). Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Research & Reviews: Journal of Medicinal and Organic Chemistry, 11(3). [URL: https://www.rroij.

- Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrazole. [URL: https://www.pharmaguideline.com/2012/03/synthesis-reactions-and-medicinal-uses-of-pyrazole.html]

- ResearchGate. Synthesis of tetrahydropyrazolopyridines and pyranopyrazoles via a... [URL: https://www.researchgate.

- Alam, M. S., et al. (2016). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences, 8(1), 2-17. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4765348/]

- Al-Ostoot, F. H., et al. (2023). Synthesis of Novel Tetra-Substituted Pyrazole Derivatives Using Microwave Irradiation and Their Anti-Leukemic Activity Against Jurkat Cells. Molecules, 28(14), 5393. [URL: https://www.mdpi.com/1420-3049/28/14/5393]

- The Organic Chemistry Tutor. (2021, February 13). Preparation of Carboxylic Acids | Hydrolysis of Esters, Amides, Nitriles & More Explained [Video]. YouTube. [URL: https://www.youtube.

Sources

- 1. rroij.com [rroij.com]

- 2. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]

- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benthamdirect.com [benthamdirect.com]

- 6. (Tetrahydro-2H-pyran-4-yl)hydrazine | 116312-69-7 | Benchchem [benchchem.com]

- 7. (Tetrahydro-2H-pyran-4-yl)hydrazine | C5H12N2O | CID 10057480 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. aablocks.com [aablocks.com]

- 9. cyclicpharma.com [cyclicpharma.com]

- 10. Oxalacetic Acid Diethyl Ester Sodium Salt | CAS 40876-98-0 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 11. Diethyl 2-formylsuccinate | 5472-38-8 [sigmaaldrich.com]

- 12. 5472-38-8|Diethyl 2-formylsuccinate|BLD Pharm [bldpharm.com]

- 13. WO2014027009A1 - Process for the preparation of pyrazole carboxylic acid derivatives - Google Patents [patents.google.com]

- 14. m.youtube.com [m.youtube.com]

- 15. mdpi.com [mdpi.com]

- 16. mdpi.com [mdpi.com]

- 17. pubs.acs.org [pubs.acs.org]

Difference between 1-(oxan-4-yl)pyrazole-3-carboxylic and 5-carboxylic acid

[1]

Executive Summary

The distinction between 1-(oxan-4-yl)pyrazole-3-carboxylic acid (Isomer A) and 1-(oxan-4-yl)pyrazole-5-carboxylic acid (Isomer B) is a critical regiochemical challenge in medicinal chemistry.[1] While they share the same molecular formula (

-

The 3-Isomer is the thermodynamically stable "linear" regioisomer, where the carboxylic acid is distal to the bulky oxanyl group.[1] It is the default product of standard cyclocondensation conditions.

-

The 5-Isomer is the sterically congested "angular" regioisomer, where the carboxylic acid is adjacent to the oxanyl group.[1] This proximity creates a "ortho-like" steric clash, altering pKa, solubility, and kinase binding modes. It requires specific kinetic control (e.g., lithiation) or modified condensation conditions to synthesize.

Part 1: Structural & Electronic Analysis

Regiochemical Numbering & Sterics

The pyrazole ring numbering starts at the nitrogen attached to the substituent (N1).

-

3-Carboxylic Acid: The substituent is at C3.[1][2] The C5 position (adjacent to N1) holds a proton (

).-

Steric Profile: Open. The N1-oxanyl group and C3-COOH are separated by the C4 carbon.[1] The oxanyl group can rotate freely without clashing with the carboxylate.

-

-

5-Carboxylic Acid: The substituent is at C5.[1] The C3 position holds a proton (

).

Electronic Map & Dipole Moments

The position of the electron-withdrawing carboxyl group relative to the nitrogen lone pairs creates distinct dipole vectors.

| Feature | 3-Carboxylic Acid | 5-Carboxylic Acid |

| Dipole Moment | Lower (Vectors partially cancel) | Higher (Vectors additive) |

| pKa (Predicted) | ~3.5 - 3.8 (Resonance stabilized) | ~4.0 - 4.5 (Steric twist reduces conjugation) |

| H-Bonding | Donor/Acceptor accessible | Acceptor hindered by N1-group |

Part 2: Synthetic Strategies & Regiocontrol[3]

The synthesis of these isomers relies on exploiting the nucleophilicity of the hydrazine nitrogens or the acidity of the pyrazole ring protons.

Pathway A: Cyclocondensation (Thermodynamic vs. Kinetic)

The reaction between (oxan-4-yl)hydrazine and an unsymmetrical 1,3-dicarbonyl equivalent (e.g., ethyl propiolate or a diketoester) determines the isomer.[1]

-

Mechanism: The hydrazine molecule has two nitrogens:

(substituted) and -

Critical Insight: Using hydrazine hydrochloride often favors the 3-isomer (thermodynamic), while using free hydrazine in specific solvents (like fluorinated alcohols) can shift selectivity toward the 5-isomer .[1]

Pathway B: Lithiation (The "Gold Standard" for 5-Isomer)

Direct lithiation of the parent 1-(oxan-4-yl)pyrazole is the most reliable method to generate the 5-carboxylic acid exclusively.[1]

-

Mechanism: The N1 lone pair coordinates with the lithium species (Directed Ortho Metalation - DoM), directing deprotonation specifically to the C5 position.[1]

-

Reagent: n-Butyllithium (n-BuLi) at -78°C.

-

Electrophile:

(dry ice).[1]

Figure 1: Divergent synthetic pathways. Cyclocondensation typically favors the 3-isomer, while C5-lithiation selectively yields the 5-isomer.[1]

Part 3: Analytical Differentiation (The Fingerprint)

Distinguishing these isomers requires careful NMR analysis. The "Smoking Gun" is the Nuclear Overhauser Effect (NOE).

1H NMR Spectroscopy[1]

-

3-Isomer:

-

5-Isomer:

NOESY / ROESY (Definitive Proof)

This is the self-validating step.[1] You must observe the spatial proximity between the N1-substituent and the ring.[1]

-

3-Isomer: Strong NOE correlation between the Oxan-4-yl methine proton and the Pyrazole H5 .[1]

-

5-Isomer: NO NOE to a ring proton (because C5 is substituted with COOH). Weak NOE may be seen to H4, but the strong H5 interaction is absent.

Figure 2: Diagnostic NOE interactions. The presence of an interaction between the N-substituent and the adjacent ring proton confirms the 3-isomer.[1]

Part 4: Experimental Protocols

Protocol A: Synthesis of 1-(Oxan-4-yl)pyrazole-3-carboxylic Acid

Method: Cyclocondensation (Standard)[1]

-

Reactants: Dissolve (oxan-4-yl)hydrazine hydrochloride (1.0 equiv) and ethyl propiolate (1.1 equiv) in Ethanol (0.5 M).

-

Reaction: Heat to reflux for 4–6 hours. Monitor by LCMS.[1]

-

Workup: Concentrate in vacuo. The residue is often a mixture.

-

Purification: Column chromatography (Hexane/EtOAc). The 3-isomer is typically the major, less polar spot compared to the 5-isomer (if formed).[1]

-

Hydrolysis: Treat the ester with LiOH (2.0 equiv) in THF/Water (1:1) at RT for 2h. Acidify with 1N HCl to precipitate the acid.

Protocol B: Synthesis of 1-(Oxan-4-yl)pyrazole-5-carboxylic Acid

Method: C5-Lithiation (High Fidelity)

-

Starting Material: Prepare 1-(oxan-4-yl)-1H-pyrazole (commercially available or via condensation of hydrazine + malonaldehyde equivalent).[1]

-

Lithiation:

-

Dissolve starting material (1.0 equiv) in anhydrous THF (0.2 M) under Argon.

-

Cool to -78°C (Dry ice/Acetone bath).

-

Add n-BuLi (1.1 equiv, 2.5 M in hexanes) dropwise over 15 mins. Critical: Keep temp < -70°C.

-

Stir at -78°C for 45 mins. The solution may turn yellow/orange.

-

-

Quench:

-

Bubble excess dry

gas (passed through a drying tube) into the solution at -78°C for 20 mins. -

Allow to warm to RT slowly.

-

-

Workup:

-

Yield: Typically >80% regiochemical purity.

Part 5: Comparison Table

| Property | 1-(Oxan-4-yl)pyrazole-3-COOH | 1-(Oxan-4-yl)pyrazole-5-COOH |

| Regiochemistry | "Linear" (COOH at C3) | "Angular" (COOH at C5) |

| Steric Hindrance | Low | High (N1-Oxanyl vs C5-COOH) |

| Major Synthetic Route | Cyclocondensation (Hydrazine HCl) | C5-Lithiation / Free Hydrazine Condensation |

| 1H NMR Diagnostic | H5 doublet ( | H5 signal absent |

| NOE Signal | Oxan-H | Oxan-H |

| Biological Relevance | Common in JAK/Kinase inhibitors | Specialized scaffold (conformational lock) |

References

-

Regioselectivity in Pyrazole Synthesis: Gosselin, F., et al. "Highly Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles."[1][4] Synlett, 2006(19), 3267–3270. Link

-

Lithiation of N-Substituted Pyrazoles: Begtrup, M., et al. "Lithiation of 1-substituted pyrazoles: Regioselectivity and application."[1] Journal of the Chemical Society, Perkin Transactions 1, 1988. Link

-

Mechanism of Hydrazine Condensation: Martins, M. A. P., et al. "Regiochemistry of the reaction of 1,3-dicarbonyl compounds with hydrazines." Chemical Reviews, 2004, 104(10), 5136. Link

-

NMR Characterization of Pyrazoles: Elguero, J. "Pyrazoles and their Benzo Derivatives."[1] Comprehensive Heterocyclic Chemistry, 1984.[1] Link

-

Biological Activity of Pyrazole Carboxylic Acids: Kumar, V., et al. "Pyrazole carboxylic acid derivatives: Synthesis and biological applications."[1] Bioorganic & Medicinal Chemistry, 2020.[1] Link

Sources

- 1. 3-amino-1H-pyrazole-5-carboxylic acid | C4H5N3O2 | CID 543072 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN108546266B - Synthesis method of 1,4,6, 7-tetrahydropyrane [4,3-C ] pyrazole-3-carboxylic acid - Google Patents [patents.google.com]

- 3. 1-(Tetrahydropyran-2-yl)-1H-pyrazole-5-boronic acid pinacol ester synthesis - chemicalbook [chemicalbook.com]

- 4. Highly Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles [organic-chemistry.org]

Tetrahydropyranyl pyrazole carboxylic acid building blocks

An In-Depth Technical Guide to Tetrahydropyranyl Pyrazole Carboxylic Acid Building Blocks

Abstract

This technical guide provides an in-depth exploration of tetrahydropyranyl (THP) protected pyrazole carboxylic acids, a class of building blocks increasingly vital in modern medicinal chemistry. Pyrazole scaffolds are foundational to numerous pharmaceuticals, particularly in the domain of protein kinase inhibitors.[1][2][3] The strategic use of the THP protecting group offers a robust and versatile method for masking the pyrazole N-H, enabling selective functionalization at other positions. This document details the strategic considerations, synthetic methodologies, and practical applications of these building blocks, with a focus on explaining the causal relationships behind experimental choices to empower researchers in their drug discovery efforts.

Strategic Imperative: Why Pyrazoles and Why THP Protection?

The pyrazole nucleus is a five-membered aromatic heterocycle with two adjacent nitrogen atoms. This arrangement imparts a unique combination of chemical properties, making it a "privileged scaffold" in drug design. Pyrazole-containing compounds can engage in a variety of non-covalent interactions with biological targets, including hydrogen bonding and hydrophobic interactions, which are critical for potent and selective protein binding.[4] Specifically, the pyrazole carboxylic acid moiety is a key pharmacophore in many kinase inhibitors, where it can act as a crucial hinge-binding element.[1][2][5]

However, the acidic N-H proton of the pyrazole ring presents a synthetic challenge. It can interfere with a wide range of reactions, such as organometallic couplings, lithiation, and alkylations, by acting as a competing nucleophile or proton source. Therefore, transient protection of this site is essential.

The tetrahydropyranyl (THP) group is an ideal choice for this purpose due to several key advantages:

-

Stability: THP ethers are stable to strongly basic conditions, organometallics, and hydrides.[6]

-

Mild Introduction: It can be introduced under mild acidic conditions using 3,4-dihydro-2H-pyran (DHP).[6]

-

Facile Cleavage: The group is readily removed under acidic hydrolysis, often with high selectivity.[6]

-

Green Chemistry Potential: Recent methodologies have demonstrated quantitative, solvent- and catalyst-free protection protocols, aligning with modern sustainability goals in synthesis.[7][8][9][10]

This guide focuses on the synthesis and utilization of building blocks where the pyrazole nitrogen is protected as a THP ether and a carboxylic acid (or its ester precursor) is present on the ring, creating a versatile intermediate for library synthesis and lead optimization.

The Synthetic Workflow: A Step-by-Step Approach

The overall strategy for preparing a THP-protected pyrazole carboxylic acid building block can be visualized as a three-stage process: formation of the core pyrazole ester, regioselective N-protection with THP, and final hydrolysis to the carboxylic acid.

The Critical Challenge: Regioselectivity in THP Protection

For an unsymmetrically substituted pyrazole, such as ethyl 5-methyl-1H-pyrazole-3-carboxylate, the two ring nitrogens are non-equivalent. This leads to the potential formation of two different regioisomers upon N-protection.

The reaction of a 3-alkylpyrazole with DHP initially favors the formation of the 5-alkyl-1-(THP)pyrazole , which is the kinetic product. This is because the nitrogen atom adjacent to the less bulky C-H at position 4 is more accessible. However, this isomer is sterically more crowded. Upon heating, the THP-N bond can reversibly cleave and reform, allowing the system to equilibrate to the more stable 3-alkyl-1-(THP)pyrazole , the thermodynamic product, where the bulky THP group is adjacent to the less-substituted C-4 position.[7][10]

This thermal isomerization is a powerful and often "green" tool, as it can be performed neat (without solvent), to drive the reaction towards the desired, sterically less-hindered isomer, which is often more useful for subsequent functionalization at the 5-position.[7][10]

Data Summary: Isomer Ratios

The efficiency of thermal isomerization is dependent on the steric bulk of the substituent at the 3-position. Larger groups accelerate the equilibration towards the more stable 3-alkyl isomer.

| Entry | R-Group (at C3) | Isomerization Temp. (°C) | Time (h) | Isomer Ratio (3-Alkyl : 5-Alkyl) |

| 1 | Methyl | 150 | 24 | 86 : 14 |

| 2 | n-Propyl | 130 | 24 | 91 : 9 |

| 3 | Isopentyl | 130 | 24 | 93 : 7 |

| 4 | n-Hexadecyl | 110 | 24 | >99 : 1 |

| Data adapted from Ahmed, B. M., & Mezei, G. (2015). RSC Advances.[7] |

Field-Proven Experimental Protocols

The following protocols are representative procedures for the synthesis of a model building block, 1-(tetrahydro-2H-pyran-2-yl)-5-methyl-1H-pyrazole-3-carboxylic acid.

Protocol 1: Synthesis of Ethyl 5-methyl-1H-pyrazole-3-carboxylate

This initial step constructs the pyrazole core via a classical condensation reaction.

-

Reagents & Equipment:

-

Ethyl 2,4-dioxovalerate (1.0 equiv)

-

Hydrazine hydrate (1.1 equiv)

-

Ethanol

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

-

Procedure:

-

Dissolve ethyl 2,4-dioxovalerate in ethanol (approx. 5 mL per 1 g of ester) in the round-bottom flask.

-

Cool the solution to 0 °C using an ice bath.

-

Add hydrazine hydrate dropwise to the stirred solution. An exotherm may be observed. Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Cool the reaction mixture and remove the ethanol under reduced pressure.

-

The resulting residue can be recrystallized from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure product.

-

-

Senior Scientist's Insights:

-

Causality: The dropwise addition of hydrazine at low temperature controls the initial exotherm from the condensation reaction, preventing side-product formation.

-

Self-Validation: The formation of a single major product by TLC and subsequent characterization by ¹H NMR (confirming the presence of the pyrazole ring protons and the absence of diketone signals) validates the successful cyclization.

-

Protocol 2: N-THP Protection & Thermal Isomerization

This protocol utilizes a solvent-free method for protection, followed by thermal isomerization to obtain the thermodynamically favored product.[7][10]

-

Reagents & Equipment:

-

Ethyl 5-methyl-1H-pyrazole-3-carboxylate (1.0 equiv)

-

3,4-Dihydro-2H-pyran (DHP, 1.2 equiv)

-

Round-bottom flask, sealed tube, or vial

-

Heating mantle or oil bath with temperature control

-

-

Procedure:

-

Combine the pyrazole ester and DHP in a sealable reaction vessel. Note: No solvent or catalyst is required for this green protocol.[7][10]

-

Seal the vessel and heat the mixture to 60 °C for 12-24 hours. This step primarily forms the kinetic 3-methyl-1-(THP) isomer.

-

After the initial protection step, increase the temperature to 150 °C and maintain for 24 hours to effect the thermal isomerization to the desired 5-methyl-1-(THP) isomer.[7]

-

Cool the reaction mixture to room temperature. The crude product is often a viscous oil.

-

Purify the product directly by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to separate the desired regioisomer from any remaining starting material or minor isomer.

-

-

Senior Scientist's Insights:

-

Causality: The initial lower temperature (60 °C) is sufficient to overcome the activation energy for the kinetically favored protection without significant isomerization. The subsequent high temperature (150 °C) provides the energy necessary to cross the higher activation barrier for the reversible N-THP cleavage and reformation, allowing the system to settle into its most stable thermodynamic state.[7][10]

-

Self-Validation: The progress of both the initial protection and the subsequent isomerization can be monitored by ¹H NMR analysis of aliquots, observing the disappearance of the N-H proton signal and the change in the chemical shifts of the pyrazole ring protons as the isomer ratio shifts.

-

Protocol 3: Saponification to the Carboxylic Acid

The final step is a standard ester hydrolysis to unmask the carboxylic acid.

-

Reagents & Equipment:

-

Ethyl 1-(THP)-5-methyl-1H-pyrazole-3-carboxylate (1.0 equiv)

-

Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (2-3 equiv)

-

Tetrahydrofuran (THF) / Water solvent mixture

-

Round-bottom flask, magnetic stirrer

-

-

Procedure:

-

Dissolve the protected pyrazole ester in a mixture of THF and water (e.g., 3:1 ratio).

-

Add the solid LiOH or NaOH to the solution and stir vigorously at room temperature. Gentle heating (40-50 °C) can be used to accelerate the reaction.[11]

-

Monitor the reaction by TLC until all the starting ester is consumed.

-

Cool the mixture to 0 °C and carefully acidify with 1N HCl until the pH is ~3-4.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the final carboxylic acid building block.

-

-

Senior Scientist's Insights:

-

Causality: Using a base like LiOH ensures the hydrolysis is an irreversible saponification, driving the reaction to completion, unlike acid-catalyzed hydrolysis which is an equilibrium process.[11] The final acidification step protonates the carboxylate salt to yield the desired neutral carboxylic acid, making it extractable into an organic solvent.[11][12]

-

Self-Validation: The successful conversion is confirmed by the disappearance of the ethyl ester signals (a quartet and a triplet) and the appearance of a broad carboxylic acid proton signal in the ¹H NMR spectrum.

-

Conclusion and Outlook

represent a convergence of strategic scaffold selection and robust protecting group chemistry. The methodologies outlined herein, particularly the insights into controlling regioselectivity through thermal isomerization, provide a reliable and efficient pathway to these valuable intermediates. By mastering these techniques, medicinal chemists can accelerate the synthesis of diverse compound libraries, facilitating the discovery of next-generation therapeutics targeting protein kinases and other important enzyme classes.

References

-

Ahmed, B. M., & Mezei, G. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. RSC Advances, 5(28), 21884–21894. [Link]

-

Mezei, G., & Ahmed, B. M. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. ResearchGate. [Link]

-

Ahmed, B. M., & Mezei, G. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. Semantic Scholar. [Link]

-

Ahmed, B. M., & Mezei, G. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield. RSC Publishing. [Link]

-

Nielsen, S. F., et al. (2007). Pyrazole carboxamides and carboxylic acids as protein kinase inhibitors in aberrant eukaryotic signal transduction: induction of growth arrest in MCF-7 cancer cells. PubMed. [Link]

-

Nielsen, S. F., et al. (2007). Pyrazole carboxamides and carboxylic acids as protein kinase inhibitors in aberrant eukaryotic signal transduction: induction of growth arrest in MCF-7 cancer cells. Organic & Biomolecular Chemistry, 5(24), 3963-70. [Link]

-

Mezei, G., & Ahmed, B. M. (2015). Request PDF: Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. ResearchGate. [Link]

-

Phansavath, P., & Ratovelomanana-Vidal, V. (n.d.). Regioselective Synthesis of 3,5-Disubstituted Pyrazoles. Thieme Chemistry. [Link]

-

Gudimalla, N., et al. (2013). New Potential Antitumor Pyrazole Derivatives: Synthesis and Cytotoxic Evaluation. Molecules. [Link]

-

Kaur, R., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: Synthesis and their role as protein kinase inhibitors in cancer treatment. Digital Commons @ Michigan Tech. [Link]

-

Khosropour, A. R., Khodaei, M. M., & Ghaderi, S. (2006). Efficient and Convenient Procedure for Protection of Hydroxyl Groups to the THP, THF and TMS Ethers and Oxidation of these Ethers to their Aldehydes or Ketones in an Ionic Liquid. Zeitschrift für Naturforschung B. [Link]

-

Clark, J. (n.d.). Hydrolysing esters. Chemguide. [Link]

-

Chen, G., et al. (2012). C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition. Angewandte Chemie. [Link]

-

Tarasova, O. A., et al. (2003). ETHYL VINYL ETHER - AN AGENT FOR PROTECTION OF THE PYRAZOLE NH-FRAGMENT. A CONVENIENT METHOD FOR THE PREPARATION OF N-UNSUBSTITUTED 4-ALKYNYLPYRAZOLES. HETEROCYCLES, 60(4). [Link]

-

Navarrete-Miguel, D., et al. (2021). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Journal of the Mexican Chemical Society, 65(2). [Link]

-

Martínez, R., et al. (2024). Microwave-Assisted Hydrolysis of Ethyl Azolylacetates and Cinnamates with K2CO3: Synthesis of Potassium Carboxylates. ACS Omega. [Link]

-

Kumar, A., & Kumar, S. (2015). One-pot, three-component approach to the synthesis of 3,4,5-trisubstituted pyrazoles. Organic & Biomolecular Chemistry. [Link]

-

(n.d.). THP Protection - Common Conditions. Organic Chemistry Portal. [Link]

-

(n.d.). Tetrahydropyranyl Ethers. Organic Chemistry Portal. [Link]

Sources

- 1. Pyrazole carboxamides and carboxylic acids as protein kinase inhibitors in aberrant eukaryotic signal transduction: induction of growth arrest in MCF-7 cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pyrazole carboxamides and carboxylic acids as protein kinase inhibitors in aberrant eukaryotic signal transduction: induction of growth arrest in MCF-7 cancer cells - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. New Potential Antitumor Pyrazole Derivatives: Synthesis and Cytotoxic Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Regioselective Synthesis of 3,5-Disubstituted Pyrazoles - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]

- 5. digitalcommons.mtu.edu [digitalcommons.mtu.edu]

- 6. Tetrahydropyranyl Ethers [organic-chemistry.org]

- 7. Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. semanticscholar.org [semanticscholar.org]

- 10. RSC - Page load error [pubs.rsc.org]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. repository.uaeh.edu.mx [repository.uaeh.edu.mx]

Methodological & Application

Application Note: High-Efficiency Synthesis of 1-(Oxan-4-yl)-1H-pyrazole-3-carboxylic Acid

[1]

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 1-(oxan-4-yl)-1H-pyrazole-3-carboxylic acid (also known as 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-3-carboxylic acid).[1] This scaffold is a critical pharmacophore in medicinal chemistry, frequently serving as a solvent-exposed motif in kinase inhibitors (e.g., JAK, CDK inhibitors).

The synthesis addresses the primary challenge of installing a bulky secondary alkyl group (oxan-4-yl) onto the pyrazole nitrogen with high regiocontrol. While direct alkylation with halides often suffers from elimination side reactions and poor regioselectivity (N1 vs. N2), this guide prioritizes a Mitsunobu coupling strategy to ensure high yields and preferential formation of the desired 1,3-isomer.

Key Performance Indicators (KPIs)

| Parameter | Specification |

| Target Purity | >98% (HPLC, 254 nm) |

| Overall Yield | 65–75% (2 steps) |

| Regioselectivity | >10:1 (N1:N2 isomer ratio) |

| Scale | Adaptable from mg to multigram (10g+) |

Scientific Background & Strategy

Retrosynthetic Analysis

The target molecule is disconnected at the C-N bond and the ester linkage.

-

Step 1 (C-N Bond Formation): Coupling of Ethyl 1H-pyrazole-3-carboxylate (1) with Tetrahydro-2H-pyran-4-ol (2).[1]

-

Step 2 (Hydrolysis): Saponification of the intermediate ester (3) to the final acid (4).

Critical Process Parameter: Regioselectivity

Ethyl 1H-pyrazole-3-carboxylate exists in tautomeric equilibrium.[1] Alkylation can occur at either nitrogen:

-

N1-Alkylation (Desired): Yields the 1,3-disubstituted pyrazole.[1] This is generally favored electronically (N1 is distal to the electron-withdrawing ester) and sterically.

-

N2-Alkylation (Undesired): Yields the 1,5-disubstituted pyrazole.[1]

Why Mitsunobu? Direct alkylation using 4-bromotetrahydro-2H-pyran requires high temperatures and strong bases (Cs₂CO₃/DMF), often leading to elimination of the secondary bromide to dihydropyran.[1] The Mitsunobu reaction operates under mild, neutral conditions using the alcohol directly, significantly reducing elimination byproducts and enhancing N1 selectivity due to the steric bulk of the triphenylphosphine-betaine complex.

Figure 1: Synthetic pathway prioritizing the Mitsunobu coupling route.

Experimental Protocols

Step 1: Mitsunobu Coupling

Objective: Synthesis of Ethyl 1-(oxan-4-yl)-1H-pyrazole-3-carboxylate.

Materials

-

Ethyl 1H-pyrazole-3-carboxylate (1.0 equiv)[1]

-

Tetrahydro-2H-pyran-4-ol (1.2 equiv)[1]

-

Triphenylphosphine (PPh₃) (1.5 equiv)[2]

-

Diisopropyl azodicarboxylate (DIAD) (1.5 equiv)[2]

-

Tetrahydrofuran (THF), anhydrous

-

Dichloromethane (DCM) & Hexanes (for purification)

Procedure

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve Ethyl 1H-pyrazole-3-carboxylate (1.0 equiv) and Tetrahydro-2H-pyran-4-ol (1.2 equiv) in anhydrous THF (concentration ~0.2 M).

-

Phosphine Addition: Add PPh₃ (1.5 equiv) to the solution.[2] Stir until fully dissolved.

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath.

-

DIAD Addition: Add DIAD (1.5 equiv) dropwise over 15–20 minutes. Caution: Exothermic reaction.[1] Maintain internal temperature <5 °C.

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20–25 °C). Stir for 12–16 hours.[1]

-

Monitoring: Check reaction progress by TLC (50% EtOAc/Hexanes) or LCMS. The starting pyrazole should be consumed.

-

-

Workup: Concentrate the reaction mixture under reduced pressure to obtain a yellow oil.

-

Purification:

-

Dilute the residue with a minimum amount of DCM/Hexanes (1:1).

-

Precipitate Triphenylphosphine oxide (TPPO) by adding excess hexanes and filtering off the white solid.

-

Purify the filtrate via silica gel flash chromatography (Gradient: 0% → 40% EtOAc in Hexanes).

-

Note: The desired N1-isomer (1,3-substituted) typically elutes after the N2-isomer (1,5-substituted) due to the exposed polar ester group, though this can vary by column conditions.[1] Verify fractions by NMR.

-

Yield: Expect 70–85% of the desired isomer.

Step 2: Ester Hydrolysis

Objective: Conversion to this compound.[1]

Materials

-

Ethyl 1-(oxan-4-yl)-1H-pyrazole-3-carboxylate (from Step 1)[1]

-

Lithium Hydroxide Monohydrate (LiOH·H₂O) (3.0 equiv)

-

THF / Water / Methanol (4:1:1 ratio)

-

1N HCl (for acidification)[3]

Procedure

-

Dissolution: Dissolve the ester (from Step 1) in a mixture of THF/MeOH/Water (4:1:1, conc. ~0.3 M).[1][4]

-

Reagent Addition: Add LiOH·H₂O (3.0 equiv) in one portion.

-

Reaction: Stir at room temperature for 2–4 hours.

-

Monitoring: LCMS should show complete conversion of the ester (M+H) to the acid (M+H).

-

-

Workup:

-

Concentrate the organic solvents (THF/MeOH) under reduced pressure.

-

Dilute the remaining aqueous residue with water.

-

Wash the aqueous layer with diethyl ether (2x) to remove non-polar impurities.

-

Acidification: Cool the aqueous layer to 0 °C and acidify to pH ~2–3 using 1N HCl. A white precipitate should form.[1]

-

-

Isolation:

-

Filter the solid and wash with cold water.

-

Dry the solid in a vacuum oven at 45 °C for 12 hours.

-

Yield: Expect 90–95%.

Analytical Validation & Quality Control

Proton NMR (¹H NMR, 400 MHz, DMSO-d₆)

Diagnostic signals to confirm structure and regiochemistry:

| Position | Shift (δ ppm) | Multiplicity | Integral | Assignment |

| Pyrazole-H5 | 7.85 – 7.95 | d (J~2.3 Hz) | 1H | Characteristic of N1-substitution |

| Pyrazole-H4 | 6.60 – 6.70 | d (J~2.3 Hz) | 1H | Coupled to H5 |

| Oxan-H4 | 4.40 – 4.60 | m | 1H | Methine proton at N-attachment point |

| Oxan-H2/6 | 3.90 – 4.00 | m | 2H | Equatorial protons adjacent to Oxygen |

| Oxan-H2/6 | 3.40 – 3.55 | m | 2H | Axial protons adjacent to Oxygen |

| COOH | 12.50 – 13.00 | br s | 1H | Carboxylic acid proton |

Regiochemistry Check:

-

NOESY Experiment: In the desired 1,3-isomer, the pyrazole H5 proton (singlet/doublet around 7.9 ppm) will show a strong NOE correlation with the methine proton of the oxane ring (Oxan-H4). In the undesired 1,5-isomer, the H5 proton is distant from the oxane ring.

Mass Spectrometry (LCMS)

-

Ionization: ESI+

-

Expected Mass:

-

Step 1 Ester (C₁₁H₁₆N₂O₃): [M+H]⁺ = 225.12

-

Step 2 Acid (C₉H₁₂N₂O₃): [M+H]⁺ = 197.08

-

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield in Step 1 | Incomplete Mitsunobu reaction due to steric bulk. | Increase DIAD/PPh₃ to 2.0 equiv. Ensure anhydrous conditions. Allow longer reaction time (24h). |

| Difficult Separation of TPPO | Triphenylphosphine oxide co-eluting.[1] | Use polymer-bound PPh₃ (removable by filtration) or switch to a basic workup if the product is stable.[1] Alternatively, wash the crude solid with ether (TPPO is soluble, product is less so). |

| Regioisomer Mixture | Intrinsic reactivity of pyrazole.[1] | Purify carefully by column chromatography.[1] The 1,3-isomer is usually more polar than the 1,5-isomer.[1] Confirm fractions by NMR before combining. |

| Incomplete Hydrolysis | Low solubility of ester.[1] | Increase temperature to 50 °C or add more Methanol to the solvent mixture. |

References

-

Regioselectivity in Pyrazole Alkylation

-

Mitsunobu Reaction on Pyrazoles

-

General Mitsunobu Protocol

-

Target Compound Data

Sources

- 1. 1-(OXAN-4-YL)-1H-PYRAZOLE-5-CARBOXYLIC ACID | 1784319-55-6 [sigmaaldrich.com]

- 2. organic-synthesis.com [organic-synthesis.com]

- 3. 1-H-pyrazole-4-carboxylic acid,3-broMo,ethyl ester synthesis - chemicalbook [chemicalbook.com]

- 4. PubChemLite - this compound (C9H12N2O3) [pubchemlite.lcsb.uni.lu]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. 1-(Tetrahydro-2H-pyran-4-ylmethyl)-1H-pyrazole-3-carboxylic acid | C10H14N2O3 | CID 64449125 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes & Protocols for Amide Bond Formation with 1-(oxan-4-yl)pyrazole-3-carboxylic acid

Introduction: Navigating the Synthesis of Novel Amide Scaffolds

The amide bond is an indispensable cornerstone of medicinal chemistry and drug discovery, forming the key linkage in a vast array of pharmaceuticals, natural products, and peptides.[1][2] The synthesis of amides, typically through the coupling of a carboxylic acid and an amine, is one of the most frequently executed reactions in the pharmaceutical industry.[2][3] However, the apparent simplicity of this transformation belies significant challenges that can arise from substrate-specific properties, such as steric hindrance, electronic effects, and the presence of sensitive functional groups.[4][5]

This guide provides an in-depth analysis and detailed protocols for the successful synthesis of amides derived from 1-(oxan-4-yl)pyrazole-3-carboxylic acid, a heterocyclic building block of increasing interest in modern drug design. The unique structure of this acid, featuring a pyrazole-3-carboxylic acid moiety appended to a bulky, non-planar oxane ring, presents specific challenges and considerations for efficient amide bond formation. This document will explore the mechanistic underpinnings of common coupling strategies, offer a comparative analysis of suitable reagents, and provide robust, validated protocols for researchers in drug development and synthetic chemistry.

Pillar 1: The Mechanism of Carboxylic Acid Activation

Direct condensation of a carboxylic acid and an amine to form an amide bond requires high temperatures (e.g., >200 °C), conditions that are incompatible with most complex organic molecules. Therefore, the reaction must be mediated by a "coupling reagent" whose role is to convert the carboxylic acid's hydroxyl group into a good leaving group, thereby activating it for nucleophilic attack by the amine. For a substrate like 1-(oxan-4-yl)pyrazole-3-carboxylic acid, two classes of reagents have proven particularly effective: carbodiimides and uronium/aminium salts.

Carbodiimide-Mediated Activation (EDC/HOBt)

Water-soluble carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDCI), are widely used due to their efficiency and the ease of removal of their urea byproduct during aqueous work-up.[6] The reaction proceeds via the formation of a highly reactive O-acylisourea intermediate. This intermediate can then be directly attacked by the amine. However, it is also prone to an intramolecular rearrangement to form a stable, unreactive N-acylurea, which terminates the reaction sequence.[6]

To mitigate this side reaction and enhance coupling efficiency, additives like 1-Hydroxybenzotriazole (HOBt) are almost always included.[6][7] HOBt intercepts the O-acylisourea to form a less reactive but more stable HOBt-active ester. This active ester is then cleanly converted to the desired amide upon reaction with the amine, suppressing the formation of the N-acylurea byproduct and reducing the risk of racemization in chiral substrates.[6][8]

Figure 1: EDC/HOBt activation pathway.

Uronium/Aminium Salt Activation (HATU)

For more challenging couplings, including those involving sterically hindered acids or poorly nucleophilic amines, uronium or aminium salt-based reagents are often superior.[9] HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a third-generation coupling reagent renowned for its high efficiency and rapid reaction kinetics.[9]

In the presence of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated. The resulting carboxylate attacks HATU to form a highly reactive OAt-active ester, releasing tetramethylurea as a byproduct.[9][10] The key to HATU's effectiveness is the 1-hydroxy-7-azabenzotriazole (HOAt) moiety, which is a more effective acyl transfer catalyst than HOBt.[9] The pyridine nitrogen within the HOAt structure is thought to provide a neighboring group effect, accelerating the final aminolysis step to form the amide bond with minimal side reactions.[10]

Figure 2: HATU-mediated activation pathway.

Pillar 2: Comparative Analysis of Key Coupling Reagents

The selection of an appropriate coupling reagent is critical and depends on factors such as the steric bulk of the amine, the electronic properties of both coupling partners, and cost considerations. The table below summarizes the features of reagents commonly employed for substrates similar to 1-(oxan-4-yl)pyrazole-3-carboxylic acid.

| Reagent (Acronym) | Reagent Class | Key Features & Advantages | Potential Drawbacks | Suitability for Topic Substrate |

| EDC / HOBt | Carbodiimide | Water-soluble byproduct, cost-effective, widely used.[6][7] | Risk of N-acylurea formation without additive; lower reactivity than uronium salts.[6] | Good: A reliable first choice for primary and less hindered secondary amines. |

| HATU | Aminium Salt | Highly efficient, rapid kinetics, low racemization, effective for hindered substrates.[9][10] | Higher cost, can be moisture-sensitive. Excess reagent can cap unreacted amine.[11] | Excellent: The preferred reagent for hindered secondary amines or electron-deficient anilines. |

| HBTU | Aminium Salt | Similar to HATU but based on HOBt instead of HOAt. Generally very effective. | Slightly less reactive and provides less suppression of racemization than HATU.[11] | Very Good: A strong alternative to HATU, often at a lower cost. |

| PyBOP | Phosphonium Salt | High reactivity, particularly effective in solid-phase synthesis. | Generates carcinogenic HMPA as a byproduct (though in catalytic amounts). | Good: Effective, but often superseded by uronium salts due to byproduct concerns. |

| Acyl Fluoride | Acid Halide | In-situ formation from reagents like TFFH can couple highly hindered or electron-deficient partners where other methods fail.[12] | Reagents can be harsh; requires specific protocols and careful handling.[12] | Specialized: An excellent problem-solving approach for extremely challenging couplings.[13] |

Pillar 3: Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for the synthesis of amides from 1-(oxan-4-yl)pyrazole-3-carboxylic acid. All manipulations should be performed in a well-ventilated fume hood using appropriate personal protective equipment. Anhydrous solvents and an inert atmosphere (Nitrogen or Argon) are recommended for optimal results, particularly with uronium/aminium reagents.

Protocol 1: General Procedure using EDC and HOBt

This protocol is a robust and cost-effective method suitable for a wide range of primary and secondary amines.

Materials & Reagents:

-

1-(oxan-4-yl)pyrazole-3-carboxylic acid (1.0 eq)

-

Amine (1.0 - 1.2 eq)

-

EDC·HCl (1.2 - 1.5 eq)

-

Base (DIPEA or Et₃N, 2.0 - 3.0 eq)

-

Anhydrous Solvent (DCM, DMF, or CH₃CN)[14]

-

Standard work-up and purification reagents.

Step-by-Step Methodology:

-

Preparation: To a round-bottom flask under an inert atmosphere, add 1-(oxan-4-yl)pyrazole-3-carboxylic acid (1.0 eq), the desired amine (1.1 eq), and HOBt (1.2 eq).

-

Dissolution: Dissolve the solids in an anhydrous solvent (e.g., DCM or DMF, to a concentration of 0.1-0.5 M).

-

Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

-

Base Addition: Add the base (e.g., DIPEA, 2.5 eq) dropwise to the stirred solution.

-

Activation: Add EDC·HCl (1.2 eq) portion-wise over 5-10 minutes, ensuring the temperature remains below 10 °C.[6]

-

Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-18 hours.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS until the consumption of the limiting reagent is observed.

-

Work-up:

-

Dilute the reaction mixture with an organic solvent (e.g., Ethyl Acetate or DCM).

-

Wash the organic layer sequentially with 1N HCl or saturated NH₄Cl, saturated NaHCO₃, and finally with brine.[9]

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

-

-

Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired amide.

Figure 3: Experimental workflow for EDC/HOBt coupling.

Protocol 2: High-Efficiency Procedure using HATU

This protocol is recommended for sterically hindered amines or electron-deficient amines where the EDC/HOBt method may be sluggish or low-yielding.

Materials & Reagents:

-

1-(oxan-4-yl)pyrazole-3-carboxylic acid (1.0 eq)

-

Amine (1.0 - 1.2 eq)

-

HATU (1.0 - 1.2 eq)

-

Base (DIPEA or 2,4,6-Collidine, 2.0 - 4.0 eq)

-

Anhydrous Solvent (DMF or NMP)

Step-by-Step Methodology:

-

Pre-activation: To a round-bottom flask under an inert atmosphere, dissolve 1-(oxan-4-yl)pyrazole-3-carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

-

Base Addition: Add DIPEA (3.0 eq) to the mixture and stir at room temperature for 15-30 minutes. A color change may be observed as the active ester forms.[9]

-

Amine Addition: Add a solution of the amine (1.0 eq) in a small amount of DMF to the pre-activated mixture.

-

Reaction: Stir the reaction at room temperature for 1-6 hours. The reaction is typically much faster than with EDC.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS.

-

Work-up:

-

Pour the reaction mixture into a separatory funnel containing water and an extraction solvent (e.g., Ethyl Acetate).

-

Wash the organic layer sequentially with 1N HCl or saturated NH₄Cl (to remove base), saturated NaHCO₃ (to remove unreacted acid and HOAt), and brine.[9]

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

-

-

Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Figure 4: Experimental workflow for HATU coupling.

Troubleshooting and Optimization

Even with robust protocols, challenges can arise. This section addresses common issues and provides actionable solutions.

| Problem | Potential Causes | Recommended Solutions |

| Low or No Yield | 1. Inadequate acid activation.2. Low nucleophilicity of the amine (e.g., electron-deficient anilines).[14]3. Steric hindrance on the acid or amine.[4]4. Poor solubility of starting materials.[14] | 1. Switch from EDC/HOBt to a more potent reagent like HATU.[14]2. For extremely difficult cases, consider an acyl fluoride protocol.[12]3. Increase the reaction temperature (e.g., to 40-50 °C), but monitor for side reactions.4. Switch to a more polar aprotic solvent like DMF, NMP, or DMSO.[14] |

| Formation of N-Acylurea Side Product (with EDC) | The O-acylisourea intermediate is rearranging faster than it reacts with the amine. | Ensure HOBt or HOAt is used in stoichiometric amounts. Add the amine before adding EDC to the reaction mixture.[7] |

| Difficulty Removing Byproducts | 1. EDC and its urea byproduct are water-soluble but may persist if washes are insufficient.2. HOAt/HOBt can be difficult to remove from polar products. | 1. Perform thorough aqueous washes as described in the protocols. A wash with dilute citric acid solution can also be effective.[6]2. A back-extraction or additional basic washes (e.g., dilute Na₂CO₃) can help remove residual HOBt/HOAt. |

| Reaction Stalls | Reagents may have degraded due to moisture. The base may be insufficient to neutralize all acidic species. | Use freshly opened, high-purity reagents and anhydrous solvents. Ensure sufficient equivalents of base are used, especially if starting with amine salts. |

Conclusion

The successful synthesis of amides from 1-(oxan-4-yl)pyrazole-3-carboxylic acid is readily achievable with careful selection of coupling reagents and adherence to optimized protocols. For routine couplings with unhindered amines, the EDC/HOBt method offers a reliable and economical solution. For more demanding substrates, such as sterically bulky or electronically deactivated amines, the HATU-mediated protocol provides superior efficiency and faster reaction times. By understanding the underlying mechanisms and potential pitfalls, researchers can effectively troubleshoot and adapt these methodologies to accelerate the synthesis of novel molecular entities for drug discovery and development.

References

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

-

Pattabiraman, V. R., & Bode, J. W. (2011). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Organic letters, 13(12), 3294-3297. [Link]

-

HATU - Wikipedia. [Link]

-

Carpino, L. A., El-Faham, A. (1999). The Uronium/Guanidinium Peptide Coupling Reagents: A Reassessment. The Journal of Organic Chemistry, 64(12), 4362-4363. [Link]

-

Acid-Amine Coupling using EDCI - Organic Synthesis. [Link]

-

Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. [Link]

-